

# Procyanidin C2: A Technical Overview of its Chemical Identity, Analysis, and Biological Interactions

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## Compound of Interest

Compound Name: Procyanidin C2

Cat. No.: B8270076

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This technical guide provides an in-depth analysis of **Procyanidin C2**, a trimeric proanthocyanidin found in various plant sources. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identifiers, analytical methodologies, and its role in key signaling pathways.

## Core Chemical Identifiers

**Procyanidin C2** is a B-type proanthocyanidin consisting of three (+)-catechin units linked by two successive  $4\alpha \rightarrow 8$  bonds. Its chemical identity is defined by the following IUPAC names and CAS Registry Number:

- Systematic IUPAC Name: (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
- Preferred IUPAC Name: (12R,13S,14S,22R,23S,24R,32R,33S)-12,22,32-Tris(3,4-dihydroxyphenyl)-13,14,23,24,33,34-hexahydro-12H,22H,32H-[14,28:24,38-ter-1-benzopyran]-13,15,17,23,25,27,33,35,37-nonol
- CAS Registry Number: 37064-31-6[1]

## Quantitative Analysis of Procyanidin C2 in Grape Seed Extract

Grape seeds are a significant natural source of **Procyanidin C2**. The concentration of procyanidin trimers, including **Procyanidin C2**, in grape seed extracts can vary depending on the grape variety and extraction method. Quantitative data from a study on procyanidin-rich extract from grape seeds is summarized below.

Procyanidin Class	Concentration (mg/100g of dry mass)	Percentage of Total Flavanols
Catechins	2047	35%
Procyanidin Dimers	1550	27%
Procyanidin Trimers	1176	20%
Procyanidin Tetramers	436	8%
Procyanidin Pentamers	296	5%

Data adapted from a study on procyanidin-rich grape seed extract.[\[2\]](#)

## Experimental Protocol: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Procyanidin Analysis

The following protocol outlines a validated HPLC-FLD method for the quantification of procyanidins, which can be specifically adapted for **Procyanidin C2** analysis.

### 1. Instrumentation:

- HPLC system equipped with a binary pump, autosampler, and a fluorescence detector.

### 2. Chromatographic Conditions:

- Column: Kinetex® C18 (250 mm × 4.6 mm, 5 µm)
- Mobile Phase A: Water with 2% formic acid
- Mobile Phase B: Water/Acetonitrile (49.75:49.75 v/v) with 0.5% formic acid
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 20 µL
- Fluorescence Detection: Excitation at 272 nm, Emission at 312 nm
- Gradient Elution:
  - 0-2 min: 10% B
  - 2-50 min: Linear gradient to 55% B
  - 50-60 min: Linear gradient to 95% B

### 3. Standard Preparation:

- Prepare stock solutions of **Procyanidin C2** standard in methanol.
- Generate a calibration curve using a series of dilutions of the stock solution (e.g., 0.5–100 ppm).

### 4. Sample Preparation:

- Extract procyanidins from the plant matrix using an appropriate solvent system (e.g., acetone/water).
- Filter the extract through a 0.45 µm syringe filter before injection.

### 5. Quantification:

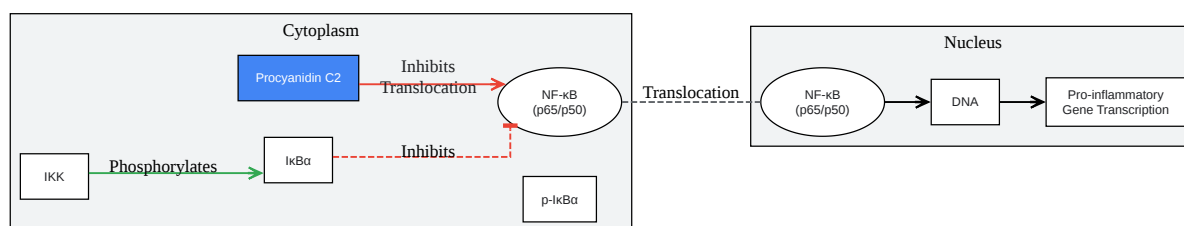
- Identify the **Procyanidin C2** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the concentration of **Procyanidin C2** in the sample using the calibration curve.[3]

## Procyanidin C2 and its Interaction with Cellular Signaling Pathways

**Procyanidin C2** has been shown to modulate key signaling pathways involved in inflammation and cell proliferation, namely the NF- $\kappa$ B and ERK1/2 pathways.

### Inhibition of the NF- $\kappa$ B Signaling Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a critical regulator of inflammatory responses. Procyanidins have been demonstrated to inhibit this pathway. The proposed mechanism involves the prevention of the translocation of the p65 subunit of NF- $\kappa$ B into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[4]

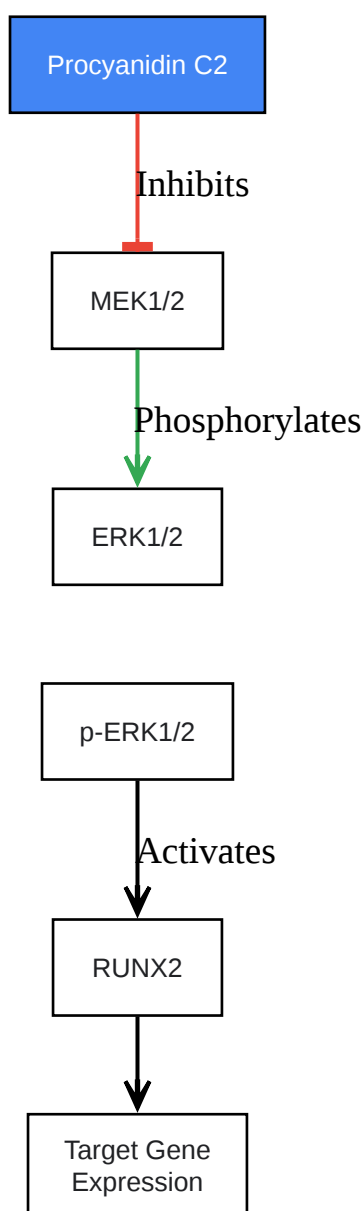


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Caption: **Procyanidin C2** inhibits NF- $\kappa$ B signaling by preventing the nuclear translocation of the p65/p50 complex.

### Modulation of the ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a component of the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in regulating cell proliferation, differentiation, and survival. Procyanidins have been shown to inhibit the phosphorylation of ERK1/2, which is a key step in the activation of this pathway. This inhibition can lead to a downstream reduction in the expression of transcription factors like RUNX2.[1]



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Caption: **Procyanidin C2** inhibits the ERK1/2 pathway by preventing the phosphorylation of ERK1/2 by MEK1/2.

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